
1-(2-bromoethyl)-7-chloro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione is an organic compound that belongs to the indoline family. This compound is characterized by the presence of a bromoethyl group at the first position and a chloro group at the seventh position of the indoline-2,3-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
The synthesis of 1-(2-Bromoethyl)-7-chloroindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with indoline-2,3-dione as the core structure.
Bromination: The introduction of the bromoethyl group is achieved through a bromination reaction. This involves the use of reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indoline-2,3-dione core can undergo oxidation to form quinonoid structures or reduction to yield hydroquinone derivatives.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular architectures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction.
科学的研究の応用
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(2-Bromoethyl)-7-chloroindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chloro group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione can be compared with other indoline derivatives, such as:
1-(2-Bromoethyl)-indoline-2,3-dione: Lacks the chloro group, which may result in different reactivity and biological activity.
7-Chloroindoline-2,3-dione: Lacks the bromoethyl group, affecting its ability to participate in substitution reactions.
1-(2-Chloroethyl)-7-chloroindoline-2,3-dione: The chloroethyl group may exhibit different reactivity compared to the bromoethyl group.
特性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC名 |
1-(2-bromoethyl)-7-chloroindole-2,3-dione |
InChI |
InChI=1S/C10H7BrClNO2/c11-4-5-13-8-6(9(14)10(13)15)2-1-3-7(8)12/h1-3H,4-5H2 |
InChIキー |
UEDCFZGLYKQZLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


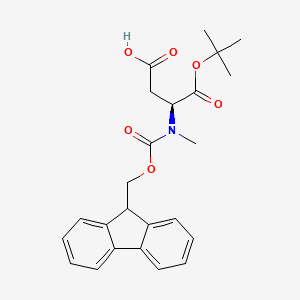

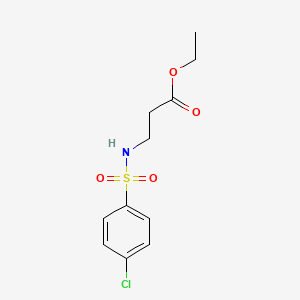
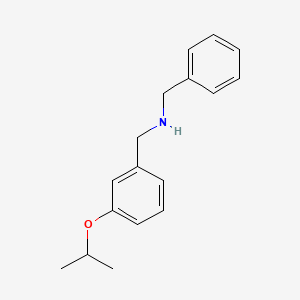
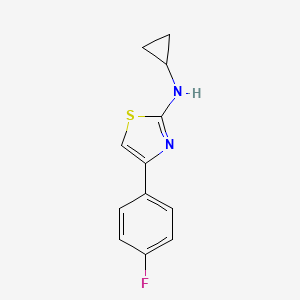
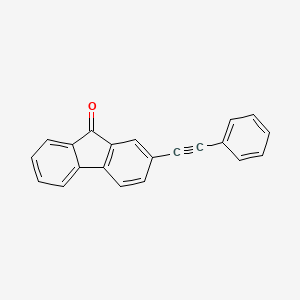
![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)

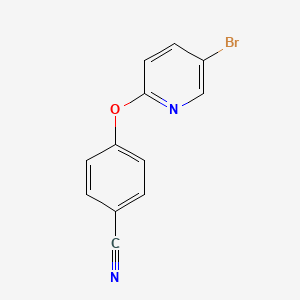
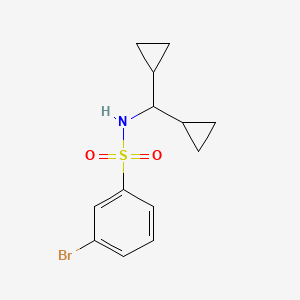

![n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B14904540.png)
